molecular formula C9H18N2 B13932915 3-(Diethylamino)-2,2-dimethylpropanenitrile CAS No. 857229-25-5

3-(Diethylamino)-2,2-dimethylpropanenitrile

Cat. No.: B13932915
CAS No.: 857229-25-5
M. Wt: 154.25 g/mol
InChI Key: IIJVYAKLZNDRFC-UHFFFAOYSA-N
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Description

The nitrile group (-CN) imparts reactivity, enabling participation in nucleophilic additions or coordination chemistry, while the diethylamino group may influence solubility and steric effects .

Properties

CAS No.

857229-25-5

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3-(diethylamino)-2,2-dimethylpropanenitrile

InChI

InChI=1S/C9H18N2/c1-5-11(6-2)8-9(3,4)7-10/h5-6,8H2,1-4H3

InChI Key

IIJVYAKLZNDRFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-2,2-dimethylpropanenitrile typically involves the reaction of diethylamine with 2,2-dimethylpropanenitrile under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the diethylamine, followed by nucleophilic substitution with 2,2-dimethylpropanenitrile. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(Diethylamino)-2,2-dimethylpropanenitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-2,2-dimethylpropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or other amines can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted nitriles or amines.

Scientific Research Applications

3-(Diethylamino)-2,2-dimethylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-2,2-dimethylpropanenitrile involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in different reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Substituent Variations: Diethylamino vs. Dimethylamino Groups

  • 3-(Dimethylamino)propanenitrile (C₅H₁₀N₂): Structure: A linear nitrile with a dimethylamino (-N(CH₃)₂) group. Thermodynamic Data: ΔbaseG° = 940.3 kJ/mol; Epa = 909.5 kJ/mol (). However, the diethylamino group in the target compound may enhance lipophilicity .
  • 2,2-Dimethylpropanenitrile (C₅H₉N): Structure: A simple branched nitrile without amino substituents. Thermodynamic Data: ΔbaseG° = 810.9 kJ/mol; Epa = 780.2 kJ/mol (). Comparison: The absence of an amino group reduces polarity and basicity, making it less reactive in acid-base reactions compared to amino-substituted nitriles .

Functional Group Complexity

  • 3-(1,3-Dimethyl-2-oxoindolin-3-yl)-2,2-dimethylpropanenitrile (C₁₆H₁₉N₂O): Structure: Incorporates an indolinone moiety fused to the nitrile group. Applications: Used in the synthesis of cyano-containing oxindoles, which are intermediates in drug discovery (). Comparison: The indolinone group introduces aromaticity and hydrogen-bonding capacity, enabling applications in pharmaceuticals—unlike the simpler target compound .
  • 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile (C₁₂H₁₆N₂O): Structure: Features a phenyl ring and hydroxyl group adjacent to the nitrile. Properties: The hydroxyl group increases hydrophilicity, while the phenyl ring may enhance UV absorption. This contrasts with the aliphatic diethylamino group in the target compound, which prioritizes solubility in non-polar solvents .

Positional Isomerism and Branching

  • 3-(Dimethylamino)-1-propyne (C₅H₉N): Structure: A propyne derivative with a terminal dimethylamino group. Thermodynamic Data: ΔbaseG° = 940.3 kJ/mol; Epa = 909.5 kJ/mol (). Comparison: The triple bond introduces rigidity and sp-hybridized carbons, enabling conjugation reactions, unlike the saturated carbon chain in the target compound .
  • 2-Diethylamino-acetonitrile (C₅H₁₀N₂): Structure: A linear nitrile with a diethylamino group at the α-position. Applications: Likely used as a ligand or intermediate in organic synthesis. The linear structure may reduce steric hindrance compared to the branched target compound .

Biological Activity

3-(Diethylamino)-2,2-dimethylpropanenitrile, also known as a diethylamino derivative of a nitrile compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy in various applications, and relevant studies.

Chemical Structure and Properties

The chemical structure of 3-(Diethylamino)-2,2-dimethylpropanenitrile can be represented as follows:

  • Molecular Formula : C₉H₁₈N₂
  • Molecular Weight : 170.25 g/mol
  • IUPAC Name : 3-(Diethylamino)-2,2-dimethylpropanenitrile

This compound features a diethylamino group, which is known to enhance lipophilicity and potentially improve the compound's ability to cross biological membranes.

1. Anticancer Activity

Research indicates that derivatives of diethylamino compounds exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study investigating the cytotoxic effects of related compounds on HepG-2 liver cancer cells reported an IC50 value indicating effective inhibition at low concentrations. Although specific data for 3-(Diethylamino)-2,2-dimethylpropanenitrile is limited, similar analogs have demonstrated promising results in vitro .

2. Antimicrobial Properties

Compounds with diethylamino groups have been associated with antimicrobial activities against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

  • Research Findings : In vitro tests showed that certain derivatives exhibited broad-spectrum antimicrobial activity, suggesting that 3-(Diethylamino)-2,2-dimethylpropanenitrile might possess similar properties .

3. Neuropharmacological Effects

Some studies have indicated that diethylamino compounds can influence neurotransmitter systems, particularly those involving acetylcholine and serotonin.

  • Mechanism : These compounds may act as inhibitors or modulators of neurotransmitter uptake or receptor activity, potentially leading to effects such as increased alertness or mood elevation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME) and toxicological profile of 3-(Diethylamino)-2,2-dimethylpropanenitrile is crucial for its therapeutic application:

  • Absorption : Due to its lipophilic nature, the compound is likely well absorbed when administered orally.
  • Distribution : The presence of the diethylamino group suggests a favorable distribution in tissues.
  • Metabolism : Biotransformation may occur primarily in the liver through cytochrome P450 enzymes.
  • Excretion : Renal excretion is expected for metabolites and unchanged drug.

Safety Profile

While specific toxicity data for 3-(Diethylamino)-2,2-dimethylpropanenitrile is sparse, related compounds have shown varying degrees of toxicity. Standard safety assessments should be conducted to evaluate potential adverse effects.

Tables of Biological Activity

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts microbial membranes
NeuropharmacologicalModulates neurotransmitter systems

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